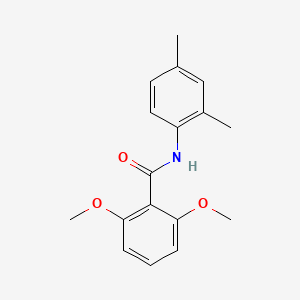

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a class of compounds characterized by a benzamide moiety, which is a benzene ring connected to a CONH2 group. They are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in material science. "N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide" falls into this category, featuring additional dimethyl and dimethoxy substituents that influence its chemical and physical properties.

Synthesis Analysis

The synthesis of benzamides typically involves the acylation of aniline derivatives with acid chlorides or esters. For dimethylphenyl benzamides, this might involve the use of 2,4-dimethylphenylamine as a starting material, reacting with an appropriate 2,6-dimethoxybenzoyl chloride under standard conditions for amide bond formation, such as the presence of a base to act as an acid scavenger and a suitable solvent like dichloromethane (Sedat Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamides can be studied using techniques like X-ray crystallography and NMR spectroscopy. These methods reveal information about bond lengths, angles, and the overall geometry of the molecule. For example, studies on similar compounds show that benzamides often adopt planar configurations around the amide bond due to resonance stabilization, and substituents on the benzene rings can influence the molecule's overall shape and electronic distribution (Hamad H. Al Mamari et al., 2019).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis back to the parent acid and amine, N-alkylation, and participation in coupling reactions. The presence of electron-donating or withdrawing groups on the benzene ring can affect the reactivity of the benzamide. For instance, dimethoxy groups would increase the electron density of the molecule, potentially making it more reactive in nucleophilic aromatic substitution reactions (B. Gowda et al., 2008).

Physical Properties Analysis

The physical properties of "N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide" would be influenced by its molecular structure. Benzamides generally have relatively high melting points and may exhibit polymorphism. The presence of dimethoxy groups could increase solubility in organic solvents compared to unsubstituted benzamides. These properties are crucial for applications in material science and pharmaceutical formulation (Jye‐Shane Yang et al., 2002).

Chemical Properties Analysis

Chemically, benzamides like "N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide" exhibit a range of interactions due to their amide functional groups and substituents. These compounds can engage in hydrogen bonding, affecting their boiling points, solubility, and interaction with biological molecules. The electron-donating methoxy groups might also influence the compound's acidity and basicity, affecting its behavior in different chemical environments (D. V. Ramana et al., 1981).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11-8-9-13(12(2)10-11)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGQPANIABVYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)

![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)

phosphinic acid](/img/structure/B5622712.png)

![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)

![3-{5-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5622729.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)

![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)

![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)

![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)

![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)